molecular formula C20H33N7O2S4 B143783 N'-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl] Nizatidine CAS No. 1193434-63-7

N'-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl] Nizatidine

カタログ番号: B143783
CAS番号: 1193434-63-7
分子量: 531.8 g/mol
InChIキー: FLMTYSSUPPMJNR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The synthesis of N'-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl] Nizatidine involves multiple steps, including the formation of thiazole rings and the introduction of nitro groups. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in the synthesis include dimethylamine, thiazole derivatives, and nitroethene .

Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity .

化学反応の分析

N'-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl] Nizatidine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Treatment of Gastroesophageal Reflux Disease (GERD)

Nizatidine is commonly prescribed for GERD due to its ability to alleviate symptoms associated with excessive stomach acid. Clinical studies have demonstrated that nizatidine significantly reduces gastric acid output, thus improving patient outcomes .

  • Case Study Overview:
    A comparative study evaluated the efficacy of nizatidine against pantoprazole, a proton pump inhibitor. The results indicated that while both medications were effective, pantoprazole provided more rapid symptom relief and superior healing rates for erosive esophagitis .

Combination Therapy

Recent investigations have explored the efficacy of combining nizatidine with other agents, such as rebamipide, to enhance therapeutic outcomes for erosive gastritis. A clinical trial showed that the combination therapy led to a statistically significant improvement in mucosal erosion healing compared to nizatidine monotherapy .

  • Clinical Trial Data:
Treatment GroupErosion Healing Rate (%)Adverse Events (%)
Rebamipide/Nizatidine (n=128)62.02.34
Nizatidine Monotherapy (n=125)49.21.60

This trial underscores the potential benefits of combination therapies in managing gastric conditions more effectively than monotherapy.

Safety Profile and Side Effects

Nizatidine has been found to have a favorable safety profile, with most adverse effects being mild and manageable. Common side effects include gastrointestinal disturbances such as diarrhea and nausea .

Pharmaceutical Development

The compound serves as a reference standard in pharmaceutical research, particularly concerning the synthesis of related compounds and impurities during drug manufacturing processes . Researchers are actively investigating methods to minimize undesirable impurities such as Nizatidine EP Impurity G during production.

Toxicological Studies

Research has also focused on the toxicological profile of nizatidine, where it was shown to have no mutagenic effects in various studies . This aspect is crucial for regulatory compliance and ensuring patient safety.

作用機序

The mechanism of action of N'-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl] Nizatidine is not well-studied, but it is likely related to its structural similarity to nizatidine. Nizatidine itself works by competitively inhibiting histamine at H2 receptors on the gastric parietal cells, reducing gastric acid secretion .

類似化合物との比較

N'-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl] Nizatidine can be compared with other impurities and related compounds found in nizatidine formulations:

This compound is unique due to its specific structure, which includes multiple thiazole rings and a nitro group. This structural complexity may result in different chemical and biological properties compared to other impurities .

生物活性

N'-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl] Nizatidine is a derivative of nizatidine, a well-known histamine H2-receptor antagonist primarily used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. This compound's structural modifications suggest potential enhancements in its biological activity, pharmacokinetics, and therapeutic efficacy. This article delves into the biological activity of this compound, supported by pharmacological data, case studies, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

N 2 2 Dimethylamino methyl 4 thiazolyl methyl thio ethyl Nizatidine \text{N 2 2 Dimethylamino methyl 4 thiazolyl methyl thio ethyl Nizatidine }

This structure incorporates a thiazole ring and a dimethylamino group, which are known to enhance biological activity.

Physical Properties

  • Molecular Formula : C12H20N6O3S2
  • Molecular Weight : 360.46 g/mol
  • Solubility : Soluble in water and organic solvents.

Pharmacodynamics

Nizatidine acts primarily as an H2 receptor antagonist, inhibiting gastric acid secretion. The biological activity of this compound has been explored in various studies:

  • Gastric Acid Secretion : Studies indicate that nizatidine significantly reduces gastric acid output. In clinical trials, doses ranging from 75 mg to 300 mg resulted in up to 90% inhibition of nocturnal gastric acid secretion within 10 hours post-administration .
  • Pepsin Activity : Oral administration of nizatidine did not affect pepsin activity significantly; however, total pepsin output decreased proportionally with reduced gastric secretions .
  • Serum Gastrin Levels : Nizatidine does not significantly alter basal serum gastrin levels, indicating a lack of rebound gastrin secretion after food intake .

Pharmacokinetics

The pharmacokinetic profile of nizatidine shows:

  • Bioavailability : Over 70% following oral administration.
  • Peak Plasma Concentrations : Achieved within 0.5 to 3 hours post-dose.
  • Elimination Half-Life : Ranges from 1 to 2 hours in individuals with normal renal function .

Table 1: Pharmacokinetic Parameters of Nizatidine

ParameterValue
Bioavailability>70%
Peak Plasma Concentration (Cmax)700 - 3,600 µg/L
Time to Peak Concentration (Tmax)0.5 - 3 hours
Elimination Half-Life1 - 2 hours
Renal Clearance~500 mL/min

Toxicology and Safety

Recent studies have investigated the nitrosation potential of nizatidine under simulated gastric conditions. It was found that nizatidine is highly susceptible to nitrosation, reaching up to 100% conversion within 10 minutes in simulated gastric juice . The nitrosated derivative (NZ-NO) formed may pose potential toxicity concerns.

Table 2: Nitrosation of Nizatidine

Condition% Nitrosation at Time (min)
Simulated Gastric Juice100% at 10 min
WHO-suggested Conditions18% at 160 min

Clinical Trials

In multicenter clinical trials involving patients with active duodenal ulcers, nizatidine demonstrated superior healing rates compared to placebo. Patients receiving either 300 mg at bedtime or 150 mg twice daily showed significant improvement in ulcer healing rates .

Research Findings

A study focused on the nitrosation of nizatidine revealed that the nitroso derivative could potentially lead to adverse effects if ingested frequently or over long periods. The study emphasized the need for further investigations into the safety profile of long-term nizatidine use .

特性

IUPAC Name

1-N,1-N'-bis[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N7O2S4/c1-25(2)10-19-23-16(14-32-19)12-30-7-5-21-18(9-27(28)29)22-6-8-31-13-17-15-33-20(24-17)11-26(3)4/h9,14-15,21-22H,5-8,10-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMTYSSUPPMJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC(=CS1)CSCCNC(=C[N+](=O)[O-])NCCSCC2=CSC(=N2)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N7O2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193434-63-7
Record name N'-(2-(((2-((Dimethylamino)methyl)-4-thiazolyl)methyl)thio)ethyl) nizatidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1193434637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-(2-(((2-((DIMETHYLAMINO)METHYL)-4-THIAZOLYL)METHYL)THIO)ETHYL) NIZATIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CL54Q3E3T9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。